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Compound of Interest

Compound Name: Chlorflavonin

Cat. No.: B1236410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Chlorflavonin, a naturally occurring flavonoid, has garnered significant scientific interest due to

its potent antifungal and antimycobacterial properties. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activity of Chlorflavonin. Detailed experimental protocols for its isolation, synthesis, and

biological evaluation are presented to facilitate further research and development. The

document also elucidates its mechanism of action against Mycobacterium tuberculosis,

highlighting its role as an inhibitor of acetohydroxyacid synthase (AHAS), a critical enzyme in

branched-chain amino acid and pantothenic acid biosynthesis.

Chemical Structure and Identification
Chlorflavonin is a flavonoid belonging to the flavone subclass. Its chemical structure is

characterized by a 2-phenylchromen-4-one backbone with specific substitutions.

Systematic Name: 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one[1]

Molecular Formula: C₁₈H₁₅ClO₇[1]

Molecular Weight: 378.76 g/mol [1]

Chemical Structure:
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Caption: 2D structure of Chlorflavonin.

Physicochemical Properties
A summary of the known physicochemical properties of Chlorflavonin is presented in the table

below. While a specific melting point is not consistently reported in the literature, other key

properties have been determined.

Property Value Reference

Molecular Formula C₁₈H₁₅ClO₇ [1]

Molecular Weight 378.76 g/mol [1]

CAS Number 23363-64-6

Appearance Not reported

Melting Point Not consistently reported

Solubility Poor aqueous solubility
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Biological Activity and Mechanism of Action
Chlorflavonin exhibits significant biological activity, particularly against fungal and

mycobacterial pathogens.

Antifungal Activity
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Chlorflavonin was first identified as an antifungal metabolite produced by Aspergillus

candidus.[2][3]

Antimycobacterial Activity
Chlorflavonin has demonstrated potent activity against Mycobacterium tuberculosis, including

multidrug-resistant strains.[4][5]

Organism
MIC (Minimum Inhibitory
Concentration)

Reference

Mycobacterium tuberculosis

H37Rv
1.56 µM (MIC₉₀) [4][5]

Mycobacterium tuberculosis

XDR strains
Potent activity observed [4]

Mechanism of Action against Mycobacterium
tuberculosis
The primary mechanism of action of Chlorflavonin against M. tuberculosis is the inhibition of

the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase.[4][5]

AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)

such as valine, leucine, and isoleucine, as well as pantothenic acid (Vitamin B5).[4][6]

The inhibition of AHAS by Chlorflavonin leads to a depletion of these essential amino acids

and pantothenic acid, ultimately arresting the growth of the mycobacteria.[4] This pathway is

absent in humans, making AHAS an attractive target for selective antimycobacterial drugs.[7]
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Caption: Inhibition of AHAS by Chlorflavonin disrupts BCAA and Pantothenate synthesis.

Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological

evaluation of Chlorflavonin, based on published literature.

Isolation from Aspergillus candidus
This protocol is adapted from the general procedures described for the isolation of fungal

metabolites.[2][3]
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Isolation of Chlorflavonin
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from benzene and petroleum ether
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Caption: Workflow for the isolation of Chlorflavonin from Aspergillus candidus.

Detailed Protocol:

Fungal Culture: Inoculate Aspergillus candidus into a suitable liquid fermentation medium

containing a carbon source (e.g., glucose) and a nitrogen source (e.g., corn steep liquor).

Fermentation: Incubate the culture for 4-5 days under controlled conditions of temperature,

agitation, and aeration to promote the production of Chlorflavonin.

Extraction: After the fermentation period, extract the entire culture broth (including mycelia)

with an appropriate organic solvent such as a hydrocarbon solvent.
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Concentration: Concentrate the organic extract under reduced pressure to obtain a crude

extract.

Purification: Purify the crude extract by recrystallization from a solvent system like benzene

and petroleum ether to yield pure Chlorflavonin. The overall yield from the fermentation

brew to the pure product has been reported to be around 50%.[2]

Total Synthesis
The total synthesis of Chlorflavonin can be achieved through various synthetic routes. A

general approach involves the construction of the flavone backbone followed by the

introduction of the required substituents. A common method is the oxidative cyclization of a

chalcone precursor.

General Synthetic Scheme:

Total Synthesis of Chlorflavonin

Substituted
o-hydroxyacetophenone

Chalcone IntermediateClaisen-Schmidt
condensation

Substituted
benzaldehyde

Chlorflavonin

Oxidative
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Click to download full resolution via product page

Caption: General synthetic route to Chlorflavonin via a chalcone intermediate.

Detailed Protocol (Illustrative Example):

A detailed experimental protocol for the synthesis of 3-chloroflavone derivatives has been

described, which can be adapted for Chlorflavonin.[8]

Chalcone Synthesis: To a solution of an appropriately substituted o-hydroxyacetophenone in

a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted benzaldehyde.

Add a catalytic amount of a base (e.g., aqueous potassium hydroxide) and stir the reaction
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mixture at room temperature until completion (monitored by TLC). Pour the reaction mixture

into ice-cold water and acidify to precipitate the chalcone. Filter, wash with water, and dry the

crude chalcone.

Oxidative Cyclization: Dissolve the synthesized chalcone in a suitable solvent (e.g., DMSO

or PEG-400). Add an oxidizing agent (e.g., iodine or copper(II) chloride) and heat the

reaction mixture.[8] Monitor the reaction by TLC. After completion, pour the reaction mixture

into ice-cold water to precipitate the crude flavone.

Purification: Filter the crude product, wash with water, and purify by recrystallization from a

suitable solvent (e.g., ethanol) to obtain the pure Chlorflavonin.

Determination of Minimum Inhibitory Concentration
(MIC) against Mycobacterium tuberculosis
The following protocol is based on the resazurin microtiter assay (REMA), a commonly used

method for determining the MIC of compounds against M. tuberculosis.[4]
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MIC Determination Workflow
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Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.

Detailed Protocol:

Preparation of Chlorflavonin Solutions: Prepare a stock solution of Chlorflavonin in a

suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate

using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose,

catalase).
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Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the

turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in each well.

Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate

containing the serially diluted Chlorflavonin. Include positive (no drug) and negative (no

bacteria) controls. Incubate the plates at 37°C for 7 days.

Resazurin Addition: After the incubation period, add a freshly prepared resazurin solution to

each well.

Reading Results: Incubate the plates for an additional 24 hours. A color change from blue

(resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest

concentration of Chlorflavonin that prevents this color change.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay
This protocol is a generalized method for assaying AHAS activity, which can be adapted to

assess the inhibitory effect of Chlorflavonin.[9] The assay is typically a colorimetric method

that detects the product of the AHAS reaction.

Detailed Protocol:

Enzyme Preparation: Prepare a cell-free extract containing AHAS from M. tuberculosis or

use a purified recombinant enzyme.

Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors for AHAS

activity, including thiamine pyrophosphate (TPP), MgCl₂, and FAD.

Inhibition Assay: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the

AHAS enzyme preparation, and various concentrations of Chlorflavonin (or a solvent

control). Pre-incubate for a short period.

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, pyruvate.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
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Termination and Product Detection: Stop the reaction by adding sulfuric acid. This also

catalyzes the decarboxylation of the product, acetolactate, to acetoin. Add creatine and α-

naphthol solutions, which react with acetoin to form a colored complex.

Measurement: After a color development period, measure the absorbance at a specific

wavelength (e.g., 525 nm).

Data Analysis: Calculate the percentage of inhibition of AHAS activity at each concentration

of Chlorflavonin compared to the control without the inhibitor. Determine the IC₅₀ value,

which is the concentration of Chlorflavonin required to inhibit 50% of the enzyme activity.

Conclusion
Chlorflavonin is a promising natural product with significant potential for the development of

new antifungal and antimycobacterial agents. Its well-defined chemical structure, coupled with

a specific and selective mechanism of action against a validated drug target in Mycobacterium

tuberculosis, makes it an excellent lead compound for further optimization and preclinical

development. The experimental protocols provided in this guide are intended to facilitate

ongoing research efforts in this area. Further studies are warranted to fully elucidate its

pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in

vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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